molecular formula C14H22FN5 B15048029 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B15048029
M. Wt: 279.36 g/mol
InChI Key: PWGHDQIOYVCMCV-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C14H22FN5/c1-9(2)7-20-8-13(11(4)18-20)16-6-12-10(3)17-19(5)14(12)15/h8-9,16H,6-7H2,1-5H3

InChI Key

PWGHDQIOYVCMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine, a common synthetic route involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine under appropriate conditions . The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their antileishmanial and antimalarial effects . The compound may also interact with cellular receptors and signaling pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
  • 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
  • Hydrazine-coupled pyrazoles

Uniqueness

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of fluorine and methyl groups enhances its biological activity and stability compared to other pyrazole derivatives .

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